N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines . These compounds are characterized by a pyrrolopyrimidine core structure, which consists of a pyrrole ring fused to a pyrimidine ring . The compound’s structure also includes a cyclopentyl group, an ethoxyphenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the class of compounds it belongs to. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms) . Additionally, it has a cyclopentyl group (a five-membered ring of carbon atoms), an ethoxyphenyl group (a phenyl ring with an ethoxy substituent), and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Scientific Research Applications
Synthesis and Biological Activity Evaluation
Researchers have synthesized a range of pyrimidine derivatives, exploring their potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, compounds synthesized by condensation reactions have been assessed for their anti-inflammatory and analgesic properties, with some showing notable activity at specific dosages (Sondhi et al., 2009). Similarly, novel heterocycles incorporating antipyrine moiety have been evaluated for antimicrobial activities, demonstrating the potential for treating microbial infections (Bondock et al., 2008).
Insecticidal Assessment
Some studies have focused on synthesizing innovative heterocycles with insecticidal properties against agricultural pests, such as the cotton leafworm, Spodoptera littoralis. This line of research has implications for developing more effective and possibly safer agricultural pesticides (Fadda et al., 2017).
Pharmacokinetics and Drug Disposition
The pharmacokinetics and disposition of related thiouracil derivatives have been studied in the context of treating cardiovascular diseases. These studies provide insights into how physicochemical properties influence the metabolic stability and elimination pathways of therapeutic compounds, offering a foundation for optimizing drug design and development (Dong et al., 2016).
Synthesis of Substituted Derivatives
Research into the synthesis of substituted 1,3-cyclohexadienes and related compounds explores the chemical reactivity and potential applications of these molecules in various fields, including pharmaceuticals and materials science. This research contributes to the broader understanding of cyclohexadiene chemistry and its applications (Dyachenko et al., 2004).
Antitumor and Antimicrobial Activities
Further studies have synthesized and tested novel thienopyrimidine linked rhodanine derivatives for their antimicrobial activity. This research highlights the ongoing search for new antimicrobial agents in response to the global challenge of antibiotic resistance (Kerru et al., 2019).
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-21-14-12-20(13-15-21)31-26(33)25-24(22(16-28-25)18-8-4-3-5-9-18)30-27(31)35-17-23(32)29-19-10-6-7-11-19/h3-5,8-9,12-16,19,28H,2,6-7,10-11,17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZZHQSQLXRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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